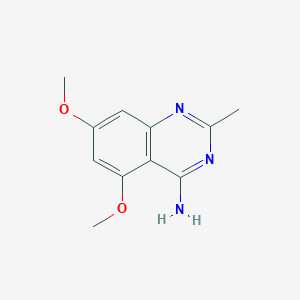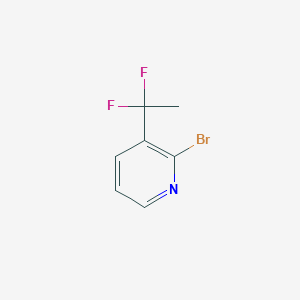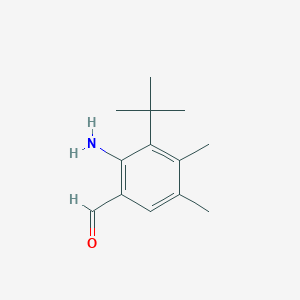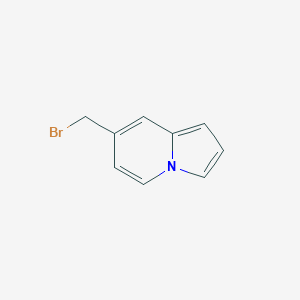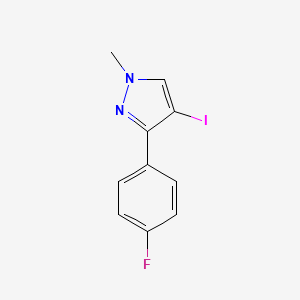
2-Chloro-7-methoxy-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings, with a chlorine atom at the second position and a methoxy group at the seventh position. The naphthyridine core is known for its diverse biological activities and photochemical properties, making it a valuable compound in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methoxy-1,8-naphthyridine can be achieved through various methods. One common approach involves the chlorination of a naphthyridine precursor using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another method includes the use of a water-soluble iridium catalyst to catalyze the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols under air atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dihydronaphthyridines.
Coupling Reactions: It can participate in cross-coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, iridium catalysts, and various nucleophiles. Reaction conditions often involve the use of organic solvents, elevated temperatures, and inert atmospheres to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, and dihydronaphthyridines, which can be further functionalized for various applications .
Scientific Research Applications
2-Chloro-7-methoxy-1,8-naphthyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a core structure for the development of antibacterial, antiviral, and anticancer agents.
Materials Science: The compound is used in the design of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It acts as a ligand in coordination chemistry and is used in the study of metal complexes.
Industrial Applications: The compound is employed in the synthesis of advanced materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxy-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In materials science, its photochemical properties enable it to act as an efficient light-emitting material .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and reactivity.
1,6-Naphthyridine: Known for its anticancer and antiviral properties.
1,8-Naphthyridine: The parent compound with diverse applications in medicinal chemistry and materials science.
Uniqueness
2-Chloro-7-methoxy-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and methoxy group enhances its potential as a versatile building block for the synthesis of novel compounds with improved properties .
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-7-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O/c1-13-8-5-3-6-2-4-7(10)11-9(6)12-8/h2-5H,1H3 |
InChI Key |
HSPVCTSNBRQOHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


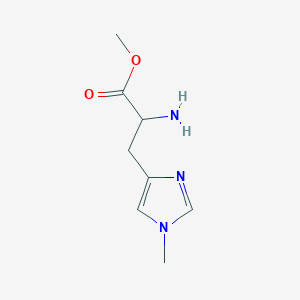
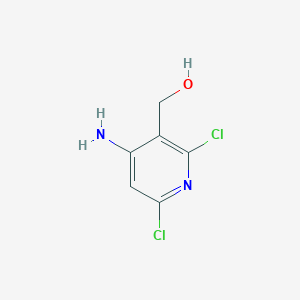
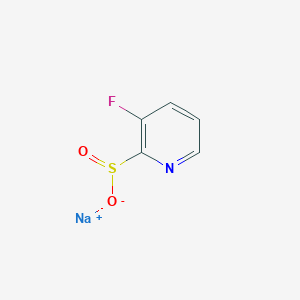
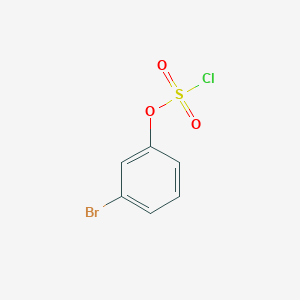
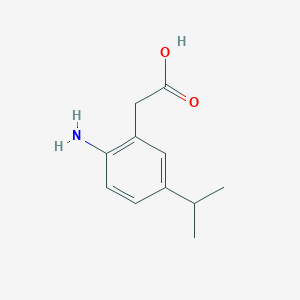
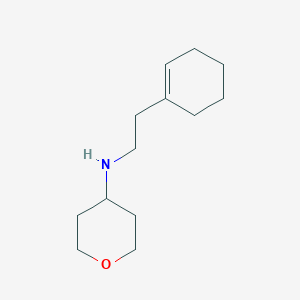
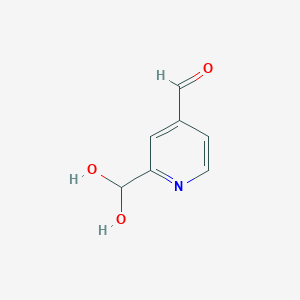
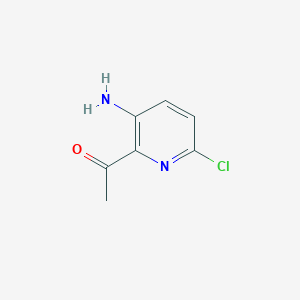
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
